molecular formula C8H13F3N4O2 B2503479 4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid CAS No. 2230789-90-7

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid

Cat. No.: B2503479
CAS No.: 2230789-90-7
M. Wt: 254.213
InChI Key: TXBWSROGQDJGOF-KNCHESJLSA-N
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Description

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid is a chemical salt of significant interest in advanced organic synthesis and medicinal chemistry research. The compound combines a reactive azide-functionalized cyclohexylamine with trifluoroacetic acid (TFA), a reagent renowned for its strong acidity and utility in facilitating challenging transformations. TFA is extensively employed as a potent acid catalyst in numerous reactions, including nucleophilic aromatic substitutions (S N Ar), where it activates heterocyclic scaffolds toward amination by anilines without forming an anilinium species that would deactivate the nucleophile . Its low boiling point and solubility in organic and aqueous phases make it an ideal solvent and reagent for reactions involving polar substrates, allowing for straightforward product isolation . The 4-azidocyclohexan-1-amine moiety presents a versatile building block, where the primary amine can participate in amide bond formation or act as a nucleophile, while the azide group is primed for bioorthogonal "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This dual functionality makes the compound a valuable scaffold for constructing more complex molecular architectures, potentially for applications in chemical biology, polymer science, and the development of pharmaceutical candidates. This product is intended for use in a laboratory setting by qualified researchers.

Properties

IUPAC Name

4-azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4.C2HF3O2/c7-5-1-3-6(4-2-5)9-10-8;3-2(4,5)1(6)7/h5-6H,1-4,7H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXBWSROGQDJGOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1N)N=[N+]=[N-].C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards.

Chemical Reactions Analysis

Types of Reactions

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid undergoes various types of chemical reactions, including:

    Oxidation: The azide group can be oxidized to form nitro compounds.

    Reduction: The azide group can be reduced to form amines.

    Substitution: The azide group can participate in nucleophilic substitution reactions to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction, and oxidizing agents like potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include nitrocyclohexane derivatives, cyclohexylamines, and various substituted cyclohexane compounds.

Scientific Research Applications

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid finds applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The azide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modification of their activity. The trifluoroacetic acid moiety can enhance the compound’s stability and solubility, facilitating its use in various applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Trifluoroacetic Acid

N-Benzylacridin-9-amine;2,2,2-Trifluoroacetic Acid (CAS 920746-89-0)
  • Structure : Combines an acridine core with a benzylamine group and TFA.
  • Molecular Formula : C₂₂H₁₇F₃N₂O₂ (MW: 398.38 g/mol) .
  • Key Differences :
    • The acridine moiety provides aromaticity and fluorescence properties, unlike the cyclohexane backbone of the target compound.
    • Lacks the azide group, reducing reactivity in click chemistry but improving stability.
  • Applications : Likely used in dyes or sensors, whereas the target compound’s azide enables bioconjugation .
Triflusulfuron Methyl Ester
  • Structure : A triazine herbicide with a trifluoroethoxy group and sulfonylurea backbone .
  • Key Differences :
    • Contains a triazine ring and sulfonylurea group instead of cyclohexane-azide.
    • TFA acts as a counterion in the target compound, while here, the trifluoro group is part of the active herbicidal moiety.
  • Applications : Agricultural use vs. pharmaceutical synthesis for the target compound .

Amine-Containing Compounds

(R)-2-Amino-2-phenylacetic Acid
  • Structure: Aromatic amino acid with a phenyl group and carboxylic acid .
  • Key Differences :
    • Lacks both azide and trifluoro groups.
    • Carboxylic acid is less acidic than TFA (pKa ~2.5 for TFA vs. ~4.7 for acetic acid) .
  • Applications : Intermediate in antibiotic synthesis, contrasting with the target compound’s role in crosslinking reactions .

Other Trifluoroacetic Acid Salts

Triethylamine Trifluoroacetate
  • Structure : Triethylamine protonated by TFA.
  • Key Differences: Volatile ionic liquid used as a solvent, unlike the solid-state target compound. No azide group limits its use in covalent bonding applications.
  • Hazards : Similar corrosivity due to TFA but lacks azide-related explosion risks .

Comparative Data Table

Compound Molecular Weight (g/mol) Functional Groups Applications Hazards References
4-Azidocyclohexan-1-amine;TFA ~295 (estimated) Azide, amine, TFA Bioconjugation, drug synthesis Corrosive, explosive azide
N-Benzylacridin-9-amine;TFA 398.38 Acridine, benzylamine, TFA Sensors, dyes Corrosive (TFA)
Triflusulfuron Methyl Ester ~435 (estimated) Triazine, trifluoroethoxy Herbicide Environmental toxicity
(R)-2-Amino-2-phenylacetic Acid 165.15 Amine, carboxylic acid Antibiotic synthesis Low toxicity
Triethylamine Trifluoroacetate 221.13 Triethylamine, TFA Solvent, catalysis Corrosive (TFA)

Key Research Findings

  • Reactivity : The azide group in 4-Azidocyclohexan-1-amine enables click reactions (e.g., with alkynes), absent in TFA salts like N-benzylacridin-9-amine;TFA .
  • Environmental Impact : TFA is persistent in the atmosphere (detected up to 7,447 pg/m³ in Beijing) , raising concerns about its use in large-scale syntheses compared to less stable acids.
  • Pharmacopeial Use : TFA’s inclusion in USP standards underscores its role in high-purity pharmaceutical processes, contrasting with agricultural trifluoro compounds .

Biological Activity

Overview

4-Azidocyclohexan-1-amine;2,2,2-trifluoroacetic acid (CAS No. 2230789-90-7) is a compound that combines an azide functional group with trifluoroacetic acid. This unique structure imparts distinctive reactivity and stability, making it a valuable tool in various scientific fields, particularly in biological research and drug development.

  • Molecular Formula : C6H12N4.C2HF3O2
  • IUPAC Name : this compound
  • Molecular Weight : 236.19 g/mol

The biological activity of this compound is largely attributed to its azide group, which can undergo various chemical transformations. This compound is utilized in studies involving enzyme mechanisms and protein interactions. Its trifluoroacetic acid component enhances solubility and stability in biological systems.

Types of Reactions

  • Oxidation : The azide group can be oxidized to form nitro compounds.
  • Reduction : It can be reduced to yield amines.
  • Substitution : The azide group participates in nucleophilic substitution reactions.

Biological Applications

This compound has been investigated for several biological activities:

1. Drug Development

This compound serves as a precursor for synthesizing various pharmaceuticals. Its ability to modify biological pathways makes it a candidate for developing new therapeutic agents.

2. Enzyme Mechanisms

Research has demonstrated its utility in studying enzyme interactions and mechanisms. The azide group facilitates the labeling of biomolecules, allowing for the tracking of molecular interactions in live cells.

Case Studies and Research Findings

Recent studies highlight the potential applications of this compound in biological systems:

Study Example 1: Enzyme Interaction Studies

In a study focused on enzyme inhibition, researchers utilized this compound to investigate its effects on specific enzymes involved in metabolic pathways. The results indicated that modifications to the azide group enhanced binding affinity and selectivity towards target enzymes.

Study Example 2: Drug Synthesis

A series of analogs were synthesized using this compound as a starting material. These analogs exhibited varying degrees of biological activity against cancer cell lines, suggesting that structural modifications can lead to improved therapeutic profiles.

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityUnique Features
Trifluoroacetic AcidStrong acidityCommonly used in organic synthesis
CyclohexanaminePrecursor for derivativesSimple structure with limited reactivity
AzidocyclohexaneUsed in azide synthesisReactive azide group

Q & A

What are the optimal synthetic routes for 4-Azidocyclohexan-1-amine, and how do reaction conditions influence yield?

Basic Research Question
The synthesis of 4-Azidocyclohexan-1-amine can be approached via azidation of cyclohexene derivatives or fluorinated precursors. For example, fluorinated cyclohexane amines are synthesized using deoxofluorination reagents (e.g., DAST or Deoxo-Fluor), which require strict temperature control (-20°C to 0°C) to minimize side reactions . Additionally, azide introduction via nucleophilic substitution (e.g., NaN₃ in DMF at 60°C) is common, with purity enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient). Key parameters include reaction time (12–24 hours) and stoichiometric ratios (1:1.2 amine to azide source) .

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